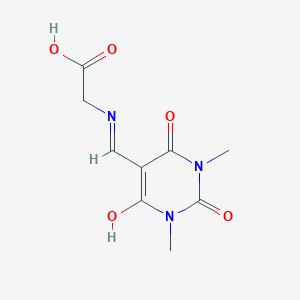

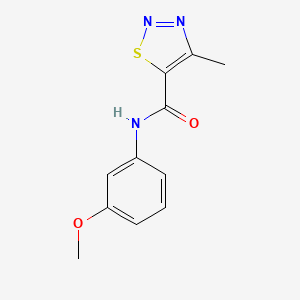

![molecular formula C43H71F6N5O7 B2536161 [(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate](/img/structure/B2536161.png)

[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate

Vue d'ensemble

Description

Cho-Arg (sel de trifluoroacétate) est un lipide cationique à base de stéroïdes qui contient un squelette de cholestérol couplé à un groupement L-arginine. Ce composé est connu pour sa capacité à former des complexes avec l'ADN plasmidique, facilitant la transfection de l'ADN plasmidique dans des cellules telles que les cellules H1299 et HeLa . Il est cytotoxique pour les cellules H1299 avec une valeur IC50 de 88,5 μg/ml .

Méthodes De Préparation

La synthèse de Cho-Arg (sel de trifluoroacétate) implique le couplage d'un squelette de cholestérol avec un groupement L-arginine. Les conditions de réaction incluent généralement l'utilisation de solvants tels que le DMF, le DMSO et l'éthanol . Le composé est stocké sous forme de poudre à -20 °C pendant une durée maximale de trois ans ou en solution à -80 °C pendant une durée maximale d'un an

Analyse Des Réactions Chimiques

Cho-Arg (sel de trifluoroacétate) subit principalement des réactions de complexation avec l'ADN plasmidique. Il diminue la migration de l'ADN plasmidique dans un essai de retardateur de gel d'agarose à des rapports de charge supérieurs ou égaux à 4 . Les réactifs courants utilisés dans ces réactions comprennent la méthyl-β-cyclodextrine et la génistéine, qui sont des inhibiteurs de l'endocytose médiée par les radeaux lipidiques et l'endocytose médiée par les cavéoles, respectivement . Le principal produit formé à partir de ces réactions est le complexe Cho-Arg-ADN plasmidique.

Applications de la recherche scientifique

Cho-Arg (sel de trifluoroacétate) a plusieurs applications de recherche scientifique :

Mécanisme d'action

Cho-Arg (sel de trifluoroacétate) exerce ses effets en formant des complexes avec l'ADN plasmidique, ce qui facilite la transfection de l'ADN dans les cellules. Le composé diminue la migration de l'ADN plasmidique dans un essai de retardateur de gel d'agarose à des rapports de charge supérieurs ou égaux à 4 . Le processus de transfection est influencé par les voies d'endocytose médiée par les radeaux lipidiques et l'endocytose médiée par les cavéoles, qui peuvent être inhibées par la méthyl-β-cyclodextrine et la génistéine, respectivement .

Applications De Recherche Scientifique

Cho-Arg (trifluoroacetate salt) has several scientific research applications:

Mécanisme D'action

Cho-Arg (trifluoroacetate salt) exerts its effects by forming complexes with plasmid DNA, which facilitates the transfection of the DNA into cells. The compound decreases plasmid DNA migration in an agarose-gel retardant assay at charge ratios greater than or equal to 4 . The transfection process is influenced by lipid raft-mediated and caveolae-mediated endocytosis pathways, which can be inhibited by methyl-β-cyclodextrin and genistein, respectively .

Comparaison Avec Des Composés Similaires

Les composés similaires à Cho-Arg (sel de trifluoroacétate) comprennent d'autres lipides cationiques à base de stéroïdes qui facilitent la transfection génique. Ces composés contiennent également des squelettes de cholestérol couplés à divers groupes céphaliques. Cho-Arg est unique en raison de sa combinaison spécifique d'un squelette de cholestérol et d'un groupement L-arginine, qui confère des propriétés distinctes en termes de complexation de l'ADN et d'efficacité de la transfection .

Propriétés

IUPAC Name |

[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H69N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h15,26-27,29-34H,6-14,16-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXKTYZUYMWLSD-VFBLCMJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H71F6N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

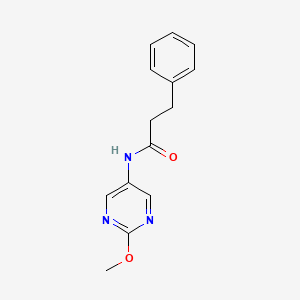

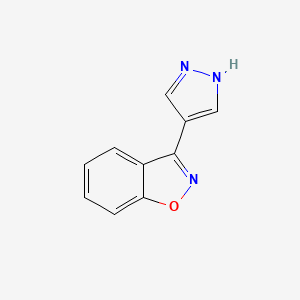

![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)

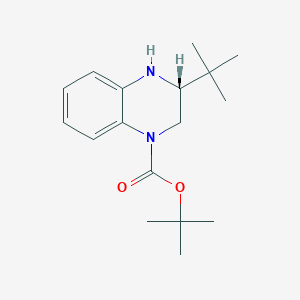

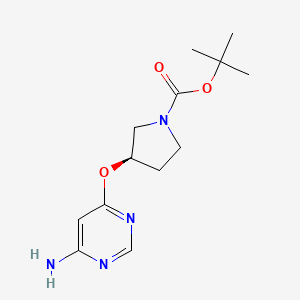

![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2536084.png)

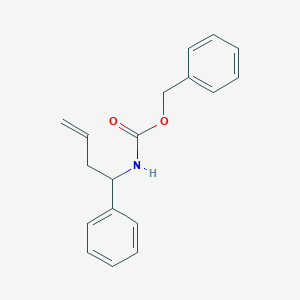

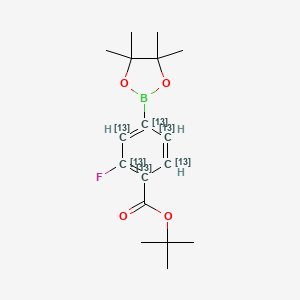

![N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide](/img/structure/B2536087.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide](/img/structure/B2536091.png)

![N-{[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2536092.png)

![N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2536097.png)